molecular formula C8H16N2O4 B14442189 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid CAS No. 79448-16-1

3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid

Katalognummer: B14442189
CAS-Nummer: 79448-16-1
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: OEEYUPJMAUKPOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is a compound that contains a carboxylic acid group, a nitroso group, and a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid can be achieved through several methods. . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of advanced equipment and optimized reaction conditions is crucial to achieve efficient production at an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitroso group results in the formation of amines .

Wirkmechanismus

The mechanism of action of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxyl groups also play a role in the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

79448-16-1

Molekularformel

C8H16N2O4

Molekulargewicht

204.22 g/mol

IUPAC-Name

3-[4-hydroxypentyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C8H16N2O4/c1-7(11)3-2-5-10(9-14)6-4-8(12)13/h7,11H,2-6H2,1H3,(H,12,13)

InChI-Schlüssel

OEEYUPJMAUKPOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCN(CCC(=O)O)N=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.